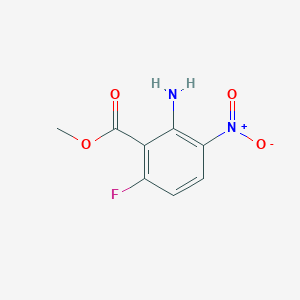

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-6-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWULSUQQAOBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619633 | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346691-23-4 | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 346691-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the CAS number 346691-23-4. Its structural formula is C₈H₇FN₂O₄.[1] This compound is typically available as a solid with a purity of 97-98%.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 346691-23-4 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 93-95 °C | |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg | |

| Purity | 97-98% | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Table 2: Safety Information

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation |

Source:[2]

Storage: Store in a dark place, under an inert atmosphere, at room temperature.[2]

Proposed Synthesis

The key steps would likely be:

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be predicted based on its structure and by comparison with similar molecules.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Doublet | 1H | Aromatic H |

| ~6.8-7.2 | Doublet | 1H | Aromatic H |

| ~6.0-6.5 | Broad singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of similar compounds like methyl 3-fluorobenzoate and methyl 3-nitrobenzoate.[5]

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| C-F | |

| ~140-150 | C-NO₂ |

| ~110-140 | Aromatic C |

| ~100-110 | C-NH₂ |

| ~52 | -OCH₃ |

Note: Predicted values are based on the analysis of similar compounds like methyl 3-fluorobenzoate and methyl 3-nitrobenzoate.[5]

Table 5: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch (amine) |

| 1720-1700 | C=O stretch (ester) |

| 1550-1500 & 1350-1300 | N-O stretch (nitro) |

| 1250-1200 | C-O stretch (ester) |

| 1100-1000 | C-F stretch |

Table 6: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 214 | [M]⁺ (Molecular Ion) |

| 183 | [M - OCH₃]⁺ |

| 168 | [M - NO₂]⁺ |

| 155 | [M - COOCH₃]⁺ |

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature (amino, fluoro, and nitro groups) allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds and other bioactive molecules.[6]

The amino group can be a nucleophile or can be diazotized to introduce other functionalities. The nitro group can be reduced to an amine, providing another site for modification. The fluorine atom can enhance the pharmacokinetic properties of a final drug molecule, such as metabolic stability and membrane permeability.

Experimental Protocols (Generalized)

While a specific protocol for this compound is unavailable, the following generalized procedures for nitration and esterification are commonly employed in organic synthesis.

General Protocol for Nitration of an Aromatic Ring

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in an ice bath with stirring.

-

Reaction: Dissolve the substrate (e.g., Methyl 2-fluoro-6-aminobenzoate) in a suitable solvent and cool the solution in an ice bath. Add the pre-cooled nitrating mixture dropwise while maintaining a low temperature (typically 0-10 °C).

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. If the product is soluble, extract it with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Fischer Esterification

-

Reaction Setup: Dissolve the carboxylic acid (e.g., 2-Fluoro-6-aminobenzoic acid) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude ester, which can then be purified.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, its physicochemical properties and likely synthetic routes can be reliably predicted. This guide provides a foundational understanding for researchers working with this and structurally related compounds.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 346691-23-4 [sigmaaldrich.com]

- 3. Methyl 2-Fluoro-3-nitrobenzoate|lookchem [lookchem.com]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

- 6. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

Methyl 2-amino-6-fluoro-3-nitrobenzoate chemical properties

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a fluorinated aromatic compound containing amino and nitro functional groups. Its chemical structure and properties make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Melting Point | 93-95 °C | |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg | |

| Appearance | Solid | [1] |

| Purity | 97% - 98% | [1] |

| InChI | 1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | [1] |

| InChI Key | CZWULSUQQAOBDL-UHFFFAOYSA-N | [1] |

Synonyms:

-

methyl 2-azanyl-6-fluoranyl-3-nitro-benzoate[1]

-

2-amino-6-fluoro-3-nitrobenzoic acid methyl ester[1]

Experimental Protocols

-

Nitration: Introduction of a nitro group onto a suitable aromatic precursor.

-

Esterification: Conversion of a carboxylic acid group to a methyl ester.

-

Halogen Exchange (Fluorination): Selective replacement of a halogen (e.g., chlorine) with fluorine.

-

Reduction (if necessary): Conversion of a nitro group to an amino group.

A general method for synthesizing a related compound, methyl 3-fluoro-2-nitrobenzoate, involves the esterification of 3-fluoro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[2] Another approach is the nitration of methyl 3-fluorobenzoate.[2]

Safety and Handling

For safe handling and storage of this compound, the following precautions should be observed.

Safety Data Summary

| Category | Information | Citations |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C, and protected from light. |

Mandatory Visualizations

Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry transformations.

Caption: Conceptual synthesis pathway for this compound.

References

In-Depth Technical Guide: Methyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 214.1506 g/mol | [1] |

| Chemical Formula | C₈H₇FN₂O₄ | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| CAS Number | 346691-23-4 | [1] |

Physicochemical Characteristics

This compound is an organic compound featuring a benzene ring substituted with amino, fluoro, and nitro functional groups, along with a methyl ester. The presence of these groups, particularly the fluorine atom and the nitro group, suggests its potential utility as a building block in the synthesis of more complex molecules with specific biological activities.[3][4] Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][5][6] The nitroaromatic scaffold is also a key feature in a number of therapeutic agents, known to undergo bioreduction in biological systems to exert their effects.[4][7][8]

Experimental Protocols

While specific, validated experimental protocols for this compound are not extensively published in peer-reviewed literature, the following sections outline detailed methodologies for its synthesis and analysis based on established procedures for structurally similar compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely commencing from a substituted dichlorobenzoic acid. The following protocol is a hypothetical pathway based on analogous chemical transformations.[9]

Step 1: Nitration of 2,6-dichlorobenzoic acid

-

Under an inert nitrogen atmosphere, 2,6-dichlorobenzoic acid is added to concentrated sulfuric acid.

-

A pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the reaction temperature at a controlled level.

-

The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

The reaction mixture is then cooled and the product, 2,6-dichloro-3-nitrobenzoic acid, is extracted using a suitable organic solvent like dichloromethane.

-

The organic phases are combined, washed, and concentrated to yield the nitrated intermediate.[9]

Step 2: Esterification

-

The 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux and the reaction is monitored by HPLC.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting ester is purified.

Step 3: Selective Fluorination

-

The methyl 2,6-dichloro-3-nitrobenzoate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

A fluorinating agent, for instance, an alkali metal fluoride, is added.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with fluorine. The regioselectivity of this step is crucial.

-

The product, methyl 2-chloro-6-fluoro-3-nitrobenzoate, is isolated and purified.

Step 4: Amination

-

The final step would involve the selective displacement of the remaining chlorine atom with an amino group. This could potentially be achieved through various amination methodologies.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound and to monitor the progress of synthesis reactions.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm) is suitable.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) would likely provide good separation.[10]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound would be appropriate.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

-

¹⁹F NMR: Fluorine NMR would provide a specific signal for the fluorine atom, and its coupling to adjacent protons would help confirm its position on the aromatic ring.

-

Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.[11]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Method: Electrospray ionization (ESI) or another soft ionization technique would be suitable to observe the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.

Potential Biological Significance and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, its structural features suggest several areas of potential interest for drug discovery and development.

Role of the Nitroaromatic Moiety

Nitroaromatic compounds are known to be bioreductively activated in biological systems.[4][8] This process, often occurring under hypoxic conditions found in tumors or certain microbial environments, involves the reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino species, and ultimately the corresponding amine.[4] These reactive intermediates can induce cellular damage, making nitroaromatic compounds effective as anticancer and antimicrobial agents.[7][8]

Generalized Signaling Pathway for Nitroaromatic Prodrug Activation

Caption: Bioreductive activation of a generic nitroaromatic compound.

Influence of Fluorine Substitution

The incorporation of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3][5][6] The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the drug's half-life.[6] Fluorine can also alter the acidity or basicity of nearby functional groups and influence the molecule's conformation, which can lead to enhanced binding to biological targets.[3][5]

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors, particularly in oncology, feature substituted aromatic rings. The specific substitution pattern of this compound makes it a plausible starting material or intermediate for the synthesis of novel kinase inhibitors. The amino group can serve as a handle for further chemical modifications to build more complex structures that can interact with the ATP-binding pocket of kinases.

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While direct biological data is lacking, its structural components—a fluorinated aromatic ring and a nitro group—are hallmarks of many successful therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this molecule in the development of new pharmaceuticals. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 346691-23-4 [sigmaaldrich.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₈H₇FN₂O₄.[1][2] Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, a fluorine atom, and a nitro group.

IUPAC Name: this compound CAS Number: 346691-23-4[1]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 214.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg | [2] |

| Purity | Typically >97% | |

| InChI | 1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | [1] |

| InChIKey | CZWULSUQQAOBDL-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=C(C=CC(=C1N)--INVALID-LINK--[O-])F | [2] |

Synthesis

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a plausible synthetic route can be inferred from patents and the synthesis of structurally related molecules. A common approach involves the nitration and subsequent functional group manipulations of a substituted benzene ring.

Disclaimer: The following experimental protocol is a representative procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Experimental Protocol: Synthesis of a Related Nitroaromatic Ester

This protocol is based on the synthesis of methyl 2-amino-6-nitrobenzoate, a structurally similar compound.

Objective: To synthesize a methyl nitrobenzoate derivative via esterification of the corresponding carboxylic acid.

Materials:

-

2-amino-6-nitrobenzoic acid

-

Methyl p-toluenesulfonate

-

Triethylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Toluene

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid (1.0 eq) in DMF.

-

Add triethylamine (1.0 eq) and methyl p-toluenesulfonate (1.2 eq) to the solution.

-

Stir the reaction mixture under a nitrogen atmosphere at 60°C for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of toluene and chloroform as the eluent to yield the desired methyl 2-amino-6-nitrobenzoate.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and data for structurally similar compounds to aid in characterization.

¹H NMR Spectroscopy (Predicted and Comparative Data)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and nitro substituents. For comparison, the ¹H NMR data for methyl 3-nitrobenzoate is provided.[3]

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| Methyl 3-nitrobenzoate | CDCl₃ | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) |

Infrared (IR) Spectroscopy (Characteristic Absorptions)

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (ester) | 1730 - 1715 |

| C=C stretch (aromatic) | 1600 - 1450 |

| N-O stretch (nitro, asymmetric) | 1550 - 1500 |

| N-O stretch (nitro, symmetric) | 1350 - 1300 |

| C-F stretch | 1400 - 1000 |

Mass Spectrometry (Predicted Data)

Predicted mass spectrometry data for this compound is available from PubChem.[2]

| Adduct | m/z |

| [M+H]⁺ | 215.04627 |

| [M+Na]⁺ | 237.02821 |

| [M-H]⁻ | 213.03171 |

| [M]⁺ | 214.03844 |

Application in Drug Development

This compound and its isomers are valuable building blocks in the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. For instance, the related compound, methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[4]

Experimental Workflow: Role as a Synthetic Intermediate

The following diagram illustrates a generalized workflow for the utilization of a substituted aminonitrobenzoate intermediate in the synthesis of a bioactive molecule.

Caption: Generalized workflow for the synthesis of a drug product using a substituted aminonitrobenzoate intermediate.

This workflow highlights the critical role of this compound as a precursor. The amino and nitro groups provide versatile handles for subsequent chemical transformations, such as reduction of the nitro group to an amine, which can then be used in coupling reactions to build more complex molecular architectures. The fluorine atom is often incorporated into drug candidates to enhance their metabolic stability and binding affinity.

References

Methyl 2-amino-6-fluoro-3-nitrobenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

This guide provides a detailed examination of a robust and chemically sound synthesis pathway for this compound, a key building block in modern medicinal chemistry. The strategic incorporation of amino, fluoro, and nitro functionalities onto a benzoic acid scaffold makes this compound a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the chemical principles and strategic considerations that underpin the synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted aromatic ring like this compound requires careful planning to ensure correct regiochemistry. The directing effects of the substituents—amino (ortho, para), fluoro (ortho, para), nitro (meta), and carboxyl (meta)—must be leveraged in a logical sequence. A retrosynthetic analysis reveals a practical pathway starting from a commercially available precursor.

The final step is a straightforward Fischer esterification of the corresponding carboxylic acid. The core challenge lies in constructing the 2-amino-6-fluoro-3-nitrobenzoic acid intermediate. This can be achieved by a regioselective nitration followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. This strategy is efficient as the electron-withdrawing nitro group, once installed, activates the ring for the crucial amination step.

Caption: Retrosynthetic analysis of the target molecule.

The Three-Step Synthesis Pathway

The proposed synthesis is a linear three-step process starting from 2-chloro-6-fluorobenzoic acid. Each step is chosen for its reliability, regiochemical control, and scalability.

Step 1: Regioselective Nitration of 2-Chloro-6-fluorobenzoic Acid

The initial step involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The choice of nitrating agent and conditions is critical for achieving the desired regioselectivity.

Causality and Expertise: The starting material, 2-chloro-6-fluorobenzoic acid, has three substituents with competing directing effects. The carboxyl group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating yet ortho, para-directing. The nitration occurs primarily at the C3 position. This outcome is governed by a combination of steric hindrance and electronic effects. The C3 position is meta to the carboxyl group and ortho to the fluorine, making it electronically favorable. The C5 position, while also meta to the carboxyl group, is sterically more hindered by the adjacent chlorine. The reaction is typically performed in strong acid, such as sulfuric acid, which protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

A reliable method involves dissolving 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid at a low temperature (0°C) followed by the careful addition of nitric acid[1]. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side-product formation.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Amination

With the nitro group installed at the C3 position, the chlorine atom at C2 becomes highly activated towards nucleophilic attack. This allows for its displacement by an amino group in a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Expertise: The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to a leaving group (in this case, chlorine). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. A patent describes a method for the amination of 2-halo-6-nitrobenzoic acids using ammonia in an organic solvent with a cuprous catalyst[2]. The copper(I) catalyst is believed to facilitate the displacement of the halide. This method is preferable to high-pressure ammonolysis due to its milder conditions and potentially higher yields.

Caption: Mechanism for the S(N)Ar amination step.

Step 3: Fischer Esterification to Yield the Final Product

The final transformation is the conversion of the carboxylic acid group of 2-amino-6-fluoro-3-nitrobenzoic acid into a methyl ester. This is a classic acid-catalyzed esterification reaction.

Causality and Expertise: Fischer esterification is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[3][4]. The reaction is generally heated to reflux to increase the reaction rate. The workup involves neutralizing the excess acid and removing the excess methanol.

Experimental Protocols & Data

The following protocols are synthesized from established procedures for analogous transformations. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (10 mL/g of starting material). Cool the flask to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 2-chloro-6-fluorobenzoic acid (1.0 eq) to the cold sulfuric acid while stirring until fully dissolved.

-

Nitration: Add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be used in the next step without further purification if purity is sufficient (>95%)[1].

Protocol 2: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic Acid

-

Reaction Setup: To a sealed reaction vessel, add 2-chloro-6-fluoro-3-nitrobenzoic acid (1.0 eq), a suitable organic solvent (e.g., N,N-Dimethylformamide or N-Methylpyrrolidone), and a cuprous catalyst such as cuprous oxide (Cu₂O) (0.1 eq)[2].

-

Ammonia Addition: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 3-5 eq).

-

Reaction: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The reaction should be conducted under an inert atmosphere.

-

Workup: After cooling to room temperature, acidify the reaction mixture with aqueous HCl to a pH of ~2-3. This will protonate the product and precipitate it from the solution.

-

Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold organic solvent (e.g., ethanol) to remove impurities. Dry the solid under vacuum.

Protocol 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in an excess of methanol (20 mL/g of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the stirred suspension[3].

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Purification: Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

| Step | Starting Material | Key Reagents | Conditions | Product |

| 1 | 2-Chloro-6-fluorobenzoic acid | H₂SO₄, HNO₃ | 0°C to RT, 1-2h | 2-Chloro-6-fluoro-3-nitrobenzoic acid |

| 2 | 2-Chloro-6-fluoro-3-nitrobenzoic acid | NH₃, Cu₂O (cat.) | 80-100°C, 12-24h | 2-Amino-6-fluoro-3-nitrobenzoic acid |

| 3 | 2-Amino-6-fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Reflux (65°C), 4-16h | This compound |

Conclusion

The described three-step synthesis provides a logical and efficient pathway to this compound. By leveraging fundamental principles of electrophilic and nucleophilic aromatic substitution, followed by a classic esterification, this route offers excellent control over regiochemistry. The protocols are based on established and reliable chemical transformations, making this guide a valuable resource for researchers in organic synthesis and drug discovery.

References

- EvitaChem. (n.d.). 2-Amino-3-fluoro-6-nitrobenzoic acid. Retrieved from EvitaChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9v1PSc7hDYGd7Fdx3BJRl7obLtKNGmFtYG6RDZQoBdsmqtkfNsldazAzHelVV8aQF-NpsXSaNNZcXjwBSMWy32KFL1GZxWdVY55uSNj1eDKApY-gd3EoH91dRjex4-4xu9XeuodXzQ==]

- Pu Lasi Technology (Shanghai) Co., Ltd. (2020). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN111319781A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEi22VXCWV3X2DKynoZW4KV0h4xwTSB-olBjetGXTvqzymaQK4EVsp6yHe6RpoTwIbPwvOfvoXlAv1dnQinwuaSdbANZJVQ1glVmHGkBW4vm7Hn9tN2mopsfFKsMPNSUJlKEcdbCUdFw==]

- DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives. Journal of Chemical & Engineering Data, 13(4), 581-581. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuCUbWIW2LchO5bCEdlrAx6xgElxz0_36IAhMrw_8Z3Vicb2CxyVNgmYPdLW5842jbKOFTsTbVxVzyZd42bfFiwvDMtMoMABF52dw04uaHjgKSpqq_U8IUusvwE4dtBAI3i6QLF6IP9AZgEZnZdDsJEqRWpZdbw3Q87J5Wc-E=]

- WIPO. (2025). PREPARATION METHOD FOR 2-FLUORO-3-AMINOBENZOIC ACID AND ESTER COMPOUNDS. WO/2025/036387. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa2xvVfygvt1mk6EZ_HeDMxzPaBZceeMa-aVFGKhEc2IsIpNzb5DmeOqcKgZfYiKWcFkgbvBvl_G6bDz03hqXUKSXCuUMegRxTfghPqw6Da5ZWsHRqRtyzHzSmgYLaIYBIi0-GlzyLCfkCw2vx]

- ChemicalBook. (n.d.). methyl 2-fluoro-3-nitrobenzoate synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYygr9ffwI2N16S4UwcXFoToBfdMd_etXadIxk9AbJ-wmryF7zNty5pR1rXIwmWd2c94vjiN4DU8S-S1KBQUS_wfPaIuEdezGD-sVyxGaUnZ6BYgyZQzMj2BLRTn6TZ8m3rwO-1wlG0BF3dRe8y0g8ZnuMMvrf59fIaVlNIcI6VFsB_hc=]

- Jiangsu Jiayuan Pharmaceutical Co., Ltd. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEw4g4sikiWQb6iK6n9p1ZWSVulcm6RgPjE46dfdE-lktMufpd5CzffmOOs2wqIfkU13r_E2v6aR_jSHfrqKVckqY_duP4LOFAjkUsP4UoZCiwu2hwNZb2gAAgv5zW4UPoQBgMBjBAqKnqMh2QgYMoyn4FcWZEfPxJj4yRPrIiVp9zPTkfgIQgXZmSl6XxDnA2BjlQgQ==]

- Echemi. (n.d.). 2-amino-6-fluoro-3-nitrobenzoic acid ethyl ester. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUksVAdgZpkiPntd2Sdr8m0YEX3_sa7F8FJyzY0TND2UU3cdlCPE9U_Wno-o9r9HYfEFddRDM7tI7wPxtxBGEX91oWK0nk-C95wmCCg-j25dBmO2Jk1GARgo7dAeD3iGBmMSL9dWj2JwWZoMdGZfhz8-OZdweGS8qCSe5gHZEYET9u4D668n6kLRucMnEmw85_0jVkGJBLeAr7WMY=]

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECvEnn9bmPvDltjmJ_UMU8_sq9zSF6-AXqjwsuIn5i7RSkRuk9rUGMQCAn6OCutrDk25kSv-qKlJuPfZlfvsffvqJQmEqAnlTF-vztvCN8jdowwleDHsC14YK7m6VQLzkl5Tg=]

- BenchChem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg11LjWPvAqA7KCbH-YT6JWdtmmiCoiPz_GYN3YWQw7_5OrA94kL3f2EUROvYhO1YxOOVb5IfCk4LQGGFuPJh-Gus7niVG_s6w_d7I9eFE44uBoMlyn6SWOVO805mS4CeCcTDr_JYRVy48_9CMGtkWUZqtVO_gFIAMLDBrfWcdQi0V]

- Echemi. (n.d.). Benzoic acid, 2-amino-6-fluoro-3-nitro-, ethyl ester. CAS 150368-37-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7wyA-662XA4tQiAnzoEd38m_8Eb1BHNf4DeSoUTKhDWA-8x2qFEM5rX63wtqJ0yVLcM-E7Ug7FJGxYlZ_cH9w9LJJKqDLr6FbFTcuHVBkLqn9CXXM7h405CJeXnxH0WbPDRn5RKgAm7k66B_s41__OOJotp76FcAoVYvzwI4Xb04GvzoecAeXlmEuk3uk4IEaiUR2DpPi8OloEj9f1w==]

- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2013). Preparation method of 2-amino-6-nitrobenzoic acid. CN102924314A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9njp8NlYuhtyiakFAoVzNdmLKotKwOqk_1EmXHbZ4C-UD8svSrvIpLDji1rYAzqtfQhMwMTEPfhR3CsXDuSlSwXyon0p-3KR4itmPR1bOqGmWL0repIPgovTyP4PMGqGSQKoUyPvY7F2hUw==]

- Celgene Corporation. (2018). Process for synthesis of lenalidomide. US10392364B2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnZ8j3LOKGV2h7bmZOjzVaI-lEWMwoZfvHyLaDJ3Xaxfy_4acRDOd9BHLmt1-9c0joKmva1EswuZdBdnTcm0bObFoBEQU1F4p5kL-vPXxWYECgPPAbpBUTvBUIkO0Kqu6lcfY3k7l1mCECXw==]

- Sigma-Aldrich. (n.d.). This compound. CAS 346691-23-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHsV86_S4KiUFa4fvBfTcaYt9GjJM2hpaKKVtD31c0trXp1kTU1lbeqwkGdDXfaHx436zirQfHLAPzuubRqq5zsds-xLKkV4WP5IYIytvIDm9ztydE-8TwGdFD1d3FxSUHD0UwjYjLGtXvLJ0F9UrYAc2i0vioWoTXvHSZOH7rfLkFfTauvo=]

- CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxnPK_fj0bwifUhD8MewakOOdD7w7k33tue3hCBB0qFMzmFehriwjmiKMzpm22RttpjV05kZSL68MdyIjFNfCmVhB52PPIb6biCyaGy1qysk2N-ad7kdG0gB6JSp7jRUVF35Y3mOknJK8qXGJ8kWakcTTmo2ZUM5uOvhz9pn02WKe6oiinO4d61UNEIn8n6xw=]

- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8eZZnxl3YEOWJnGwzlJxR-4w65JEPQ7C1qq5JtwGgkdbUfaf99AvhpRb0XyjSkFookkv9juPIsFJhGCXsJ9KNiPXMfkmmM4lFF0ot-M0Ye_pJPM8ytYmzcSKScTfz-FWwju6OhRF2kWI4cKvLnd_-CI48wJTOeMGYu4RepJBXoHPC8UOxYYj0aX2dvoQtcZ9sYwElzXklyJuC0BFrbLkSyT_AvA==]

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMSAOOBY_KMBFngdnFGvRlykHG8PXxzxjqkBGR7YSx5XVBV7jItxRcOhObSFOUnqRRwo_TGowRNsrUAdOq0TWHJVArWrW1rLZhrKw0ojPiV_VLB01nInhEL2Jb-n2F9BMRBp5hNbG3P4blP-PjCTDGC1WFhYsP0u_hE7GqO70L2eRVimBU27PUacMCseNDF36CxDnPbFt-cqYtsFwV2INSQwNhx5hk19E1jf8=]

- PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtVuqOFLSeWqgW2uXuiKhYWAhLOzJAvXSOgRnTN10650rRbNG10xwetrHasplIvfXFkmWn57wbLPrLjwGHjHx9Qu5t1KCsn7ocZaVKe65BbuCyUrh3qfWnNaO7qnLOx327ATlQdr5rg7jBauU_R6s7ezMyF3UbCaXiNOLGDiQ=]

- ChemicalBook. (n.d.). 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvU0aH4ytS3gWXyGgPpuGOBmfq4R_yA1b2syCOSZdEz-TxgBX3814BbzuA9z4IiemglFu4K04fOsnu8FnqLJCIFyrvoavbCYi8EqzsiqDQqEu618q1ioBPHRPCP76sxEzLGoq3IKA9pNSVdUfIflG7bC3wmbNjVJlNLwnIE8xaeQK8MsiOWIt16AJN]

- Vegpharm. (n.d.). 2-AMINO-6-FLUORO-3-NITROBENZOIC ACID ETHYL ESTER. Retrieved from Vegpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64jJu8HTafrpHsESL8m3AG2DPktRB5bPPd8rqRuAsArjXSli5r5jv2YCAnpGPelmib7n8euYoENPqcOgiHg6s9PRaWx-Y7KUZnTYQPXJDTVq5j_h-R3YqcGPhadi_bB-k6UAXNYH0vwR1cqhjO1dsaDK9hWciQ-1Tc9MwPnn_YFa3QIsJ0CV086YRwH2dUag=]

- ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJOplf-_VZqoUIfq2dCvUzwO0d3vcqPXjYLEC-4zJdLoWt_7YmETUqy-WqnJ8qiGG_d3HCfhdd1tQBy7CVTYOOe80eFNeg4X-kx19JH0LcTNEjxWY9H8ZwgPbg8glceOTEcaoWBNIi5t-UhsU6jE3Mk9Bn6GZhe9j6H2RNkUxI7r-AVufRYZo38EOKn58bCidPf86dUpwpH-Z0S_43yDg-2a4wBfOZwUu2Qtp7kNACcjzgelpJRQBMdSO3nYxTTRQwOPIBgCRih_xYLXbhvR8t17lYVOMIp48SI_B9Gyu5T13LGoa3yc30cVg]

- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA9q9d_MOoqu1QT6-ELXl6x01BJ7H0hrlasCNoTkj5VvRwXNtwk_fWqjE677i_7q0bFoBfp_oLOl_AsfJWU2rDGpcuVnDkIV5jzMWSmUCoGyQBrrYhlMkpUKpf-fcK07ao3tpfsYWUmD0OYA==]

- Angene. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from Angene. [https://vertexaisearch.cloud.google.

Sources

An In-depth Technical Guide to Methyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, a plausible multi-step synthesis protocol, and its prospective applications in medicinal chemistry. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a process diagram.

Introduction

This compound, with the IUPAC name this compound, is a substituted aromatic compound. Its structure, featuring an aminobenzoate core with fluoro and nitro functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic activities. The presence of the fluorine atom can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitro and amino groups offer reactive sites for further chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 346691-23-4 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [2] |

| Molecular Weight | 214.15 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 93-95 °C | [1] |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1][3] |

| Storage | Keep in a dark place, inert atmosphere, room temperature or 4°C, protect from light. | [1][3] |

| InChI Key | CZWULSUQQAOBDL-UHFFFAOYSA-N | [1] |

Synthesis Protocol

Proposed Synthetic Workflow

The logical workflow for the proposed synthesis is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

-

Procedure: To a mixture of 2,6-dichlorobenzoic acid and concentrated sulfuric acid, a pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction is monitored by HPLC.

-

Work-up: The reaction mixture is cooled and extracted with dichloromethane. The combined organic phases are washed with water until the pH is neutral and then concentrated under reduced pressure to yield 2,6-dichloro-3-nitrobenzoic acid.

-

Quantitative Data:

-

Purity (by HPLC): >98%

-

Yield: ~94%

-

Step 2: Esterification of 2,6-Dichloro-3-nitrobenzoic Acid

-

Procedure: 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to reflux and the reaction is monitored by HPLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give methyl 2,6-dichloro-3-nitrobenzoate.

-

Quantitative Data:

-

Purity (by HPLC): >98%

-

Yield: ~94%

-

Step 3: Selective Fluorination

-

Procedure: This step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group. Methyl 2,6-dichloro-3-nitrobenzoate would be reacted with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMSO at an elevated temperature. The reaction progress would be monitored by HPLC or GC-MS. The regioselectivity of this reaction would be critical and may yield a mixture of isomers, including the desired this compound and Methyl 2-chloro-6-fluoro-3-nitrobenzoate.

-

Purification: The desired product would be separated from the reaction mixture and any isomers by column chromatography.

-

Note: The yield and regioselectivity of this step would need to be optimized experimentally.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the fluorine atom. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol ). Fragmentation patterns would likely show the loss of the methoxy group and the nitro group. |

Applications in Drug Discovery and Development

Substituted aminobenzoates are important scaffolds in medicinal chemistry. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications as an intermediate in the synthesis of various therapeutic agents.

Potential Therapeutic Areas

Derivatives of similar 2-aminobenzoic acid structures have shown a range of biological activities, suggesting that this compound could be a valuable starting material for developing compounds with the following properties:

-

Anticancer Agents: The 2-aminobenzothiazole scaffold, which can be synthesized from related precursors, is found in compounds with anticancer properties[2].

-

Antimicrobial Agents: Derivatives of 2-aminobenzamides have been shown to possess antibacterial and antifungal activities[1].

-

Enzyme Inhibitors: The core structure is present in molecules designed to inhibit specific enzymes involved in disease pathways[4].

Logical Relationship for Drug Discovery

The utility of this compound in a drug discovery workflow is outlined below.

Caption: Role of this compound in a drug discovery pipeline.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. This guide has provided a detailed overview of its properties and a plausible, multi-step synthesis protocol. Further research to optimize the synthetic route and to explore the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

physical and chemical properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, fluoro, and nitro functional groups on a benzoate scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro and amino groups provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 346691-23-4 | [1][2] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 93-95 °C | |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C for long-term storage. | [2] |

Synthesis and Purification

A potential synthetic pathway could start from 2-amino-6-fluorobenzoic acid. The synthesis would proceed through the protection of the amino group, followed by nitration, esterification, and finally deprotection.

Experimental Protocol (Hypothetical)

Step 1: Acetylation of 2-amino-6-fluorobenzoic acid

-

Dissolve 2-amino-6-fluorobenzoic acid in glacial acetic acid.

-

Add acetic anhydride and heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.

-

Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-acetamido-6-fluorobenzoic acid

-

Dissolve the acetylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture for a few hours at low temperature.

-

Pour the mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Esterification of 2-acetamido-6-fluoro-3-nitrobenzoic acid

-

Suspend the nitrated product in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base and extract the ester with a suitable organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude ester.

Step 4: Deprotection of Methyl 2-acetamido-6-fluoro-3-nitrobenzoate

-

Dissolve the ester in a suitable solvent (e.g., ethanol).

-

Add an aqueous acid (e.g., HCl) and heat the mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base to precipitate the final product.

-

Filter, wash with water, and dry to yield this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual reagents.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm), with their chemical shifts and coupling constants influenced by the electronic effects of the amino, fluoro, and nitro substituents. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester group will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

NO₂ stretching: Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) for the nitro group.

-

C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.15). The fragmentation pattern will be influenced by the functional groups. Common fragmentation pathways could involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), or cleavage of the ester group. Predicted collision cross-section data for various adducts are available in public databases.[3]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a route to further derivatization.

-

Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino) and electron-withdrawing (nitro, ester, fluoro) groups, which will direct the regioselectivity of further electrophilic aromatic substitution reactions. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The overall reactivity of the ring towards electrophilic substitution is likely to be reduced due to the presence of multiple electron-withdrawing groups.[4]

-

Ester Group: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

The presence of the strong carbon-fluorine bond generally enhances the metabolic and thermal stability of the molecule.[5] However, the stability of nitroaromatic compounds in certain analytical systems, such as reversed-phase liquid chromatography, can be variable.[6]

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for diverse chemical transformations.

The fluorinated nitroaromatic scaffold is found in various compounds investigated for their therapeutic potential. For instance, related nitroaromatic compounds have been explored as intermediates in the synthesis of anticancer agents and other bioactive molecules.[7][8] The introduction of fluorine is a well-established strategy to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.[9]

Conclusion

This compound is a key chemical intermediate with significant potential for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic and purification strategy, and an outline of its potential applications. While detailed experimental data for this specific compound is limited in the public domain, the information presented here, based on analogous compounds and established chemical principles, serves as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 346691-23-4 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H7FN2O4) [pubchemlite.lcsb.uni.lu]

- 4. brainly.com [brainly.com]

- 5. benchchem.com [benchchem.com]

- 6. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Buy 2-Amino-3-fluoro-6-nitrobenzoic acid (EVT-13821436) [evitachem.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

In-Depth Technical Guide to the Safety and Handling of Methyl 2-amino-6-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No. 346691-23-4), a key intermediate in pharmaceutical synthesis. The information is intended to enable researchers and drug development professionals to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its structural and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 346691-23-4 |

| Molecular Formula | C₈H₇FN₂O₄ |

| Molecular Weight | 214.15 g/mol [3] |

| Appearance | Solid[1][2] |

| Melting Point | 93-95 °C |

| Boiling Point | 360.9 ± 42.0 °C at 760 mmHg |

| Purity | Typically 97-98%[1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with this compound.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Toxicological Data

Table of Acute Toxicity Data for Structurally Related Compounds

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |

| 2-Nitroaniline | 88-74-4 | 1838[5][6] | >20000 (rabbit)[5] | >2.529 (dust/mist)[5] |

| 4-Nitroaniline | 100-01-6 | 750[5] | >7940[5] | - |

| 2-Chloroaniline | 95-51-2 | 1016[5] | 1000[5] | 4.2 - 6.1[5] |

| 4-Chloroaniline | 106-47-8 | 300 - 420[5] | 360 (rabbit)[5] | 2.34[5] |

Note: This data is for related compounds and should be used for comparative purposes only. A comprehensive toxicological assessment for this compound has not been thoroughly investigated.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedure for Solid Compound

-

Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weighing paper, glassware, waste container) is present.

-

Weighing: Carefully weigh the required amount of the solid on weighing paper. Avoid creating dust. If possible, use a ventilated balance enclosure.

-

Transfer: Gently transfer the solid to the reaction vessel. Use a funnel if necessary to prevent spillage.

-

Cleaning: After transfer, decontaminate the spatula and weighing paper with a suitable solvent (e.g., ethanol or acetone) and dispose of the waste appropriately. Clean the balance and surrounding surfaces.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep in a dark place and under an inert atmosphere.[1][2] Some suppliers recommend storage at 4°C, protected from light.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] If irritation persists, seek medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Spill and Disposal Procedures

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

As a halogenated and nitrated aromatic compound, this compound must be disposed of as hazardous waste.

-

Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[9]

-

Segregation: Do not mix with non-halogenated waste.[9]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. The waste will likely be incinerated at a regulated hazardous waste facility.[9]

Application in Drug Development

This compound and its derivatives are important building blocks in medicinal chemistry. For instance, related aminofluorobenzoic acid derivatives have been utilized in the synthesis of potent and selective group II metabotropic glutamate receptor (mGluR) agonists, which are being investigated for the treatment of neurological and psychiatric disorders. Additionally, aminonitrobenzothiazole derivatives have been designed and synthesized as potent inhibitors of monoamine oxidase (MAO), a key target in the treatment of neurodegenerative diseases.[8] The specific compound, this compound, serves as a crucial intermediate in the synthesis of various novel therapeutic agents, including potential anti-cancer drugs.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. TNT - Wikipedia [en.wikipedia.org]

- 2. This compound | 346691-23-4 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 346691-23-4 [sigmaaldrich.com]

Technical Guide: Optimal Storage Conditions for Methyl 2-amino-6-fluoro-3-nitrobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Methyl 2-amino-6-fluoro-3-nitrobenzoate (CAS No: 346691-23-4), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and efficacy for research and development purposes.

Summary of Storage Recommendations

This compound is a solid, light-sensitive compound that requires specific storage conditions to prevent degradation.[1][2][3] The primary considerations for storage are temperature, atmosphere, and protection from light.

Quantitative Storage Parameters

The following table summarizes the key quantitative and qualitative parameters for the optimal storage of this compound, compiled from various supplier and safety data sheets.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | Room Temperature or Refrigerated at 4°C | [1][4] |

| Keep in a dry, cool, and well-ventilated place. | [2][5] | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [4] |

| Light Exposure | Keep in a dark place; protect from light. | [1][4] |

| Physical Form | Solid | [1][2][3] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| General Stability | Stable under normal storage conditions. | [2][6] |

Note: While some suppliers suggest room temperature, refrigeration at 4°C is also recommended and may be preferable for long-term storage to minimize any potential for thermal degradation. It is advisable to consult the specific product documentation provided by the supplier.

Experimental Protocols

Detailed experimental protocols for determining the optimal storage conditions and stability of this compound are not publicly available in the reviewed literature or safety data sheets. These studies are typically conducted by the manufacturers as part of their internal quality control and stability testing programs. The methodologies would likely involve:

-

Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., high temperature, humidity, light, oxidizing agents) to identify potential degradation pathways and products.

-

Long-Term Stability Testing: Storing the compound under the recommended conditions for an extended period and periodically analyzing its purity and physical properties using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Storage Workflow

The following diagram illustrates the recommended workflow for the proper storage of this compound upon receipt and for ongoing use in a laboratory setting.

Caption: Recommended workflow for receiving, storing, and handling this compound.

Key Stability Considerations

-

Light Sensitivity: The nitro-aromatic structure of the compound makes it susceptible to photochemical degradation. Exposure to UV or ambient light should be minimized at all times.

-

Oxidative Stability: The amino group can be susceptible to oxidation. Storing under an inert atmosphere is a critical measure to prevent oxidative degradation, which could lead to the formation of impurities.

-

Hydrolytic Stability: While specific data is limited, the ester functional group could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Therefore, storing in a dry environment is essential.[2][5]

-

Thermal Stability: The compound is stable at normal temperatures.[6] However, prolonged exposure to high temperatures should be avoided to prevent decomposition. Avoid sources of ignition such as heat, flames, and sparks.[6]

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate: A Key Pharmaceutical Intermediate

This guide provides a comprehensive technical overview of the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate, a crucial building block in the development of novel therapeutics. With full editorial control, this document is structured to offer not just a protocol, but a deep understanding of the chemical principles and strategic decisions underpinning the synthetic route. Our focus is on delivering actionable insights for researchers, scientists, and drug development professionals, grounded in established chemical literature and practical laboratory experience.

Introduction and Strategic Importance

This compound (CAS No: 346691-23-4) is a highly functionalized aromatic compound with a molecular formula of C8H7FN2O4[1][2]. Its strategic importance in medicinal chemistry stems from the unique arrangement of its substituents: an activating amino group, an electron-withdrawing nitro group, a fluorine atom, and a methyl ester. This combination makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds found in a variety of bioactive molecules. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability[3].

Retrosynthetic Analysis and Pathway Design

The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. A plausible and efficient synthetic strategy involves a multi-step process commencing with a substituted benzoic acid.

Caption: Retrosynthetic analysis of this compound.